Cas no 3208-26-2 (9-Phenyl-1-nonanol)

9-Phenyl-1-nonanol Chemical and Physical Properties
Names and Identifiers
-
- 9-Phenyl-1-nonanol
- 9-Phenylnonan-1-ol
- 9-phenyl-1-hydroxynonane
- Benzenenonanol
- 9-Phenyl-n-nonanol
- J-018626
- SCHEMBL1007095
- DTXSID00427435
- A875716
- 3208-26-2
- FT-0621685
- 9-(phenyl)-nonan-1-ol
- DB-048152
-
- MDL: MFCD00039557
- Inchi: InChI=1S/C15H24O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,16H,1-5,7,10-11,14H2
- InChI Key: AAOYEEWVNUXGDK-UHFFFAOYSA-N
- SMILES: C(CCCCC1=CC=CC=C1)CCCCO
- BRN: 2521084
Computed Properties
- Exact Mass: 220.18300
- Monoisotopic Mass: 220.182715385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 9
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: nothing
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 0.936
- Boiling Point: 125-127°C 0,1mm
- Flash Point: 125-127°C/0.1mm
- Refractive Index: 1.5030
- PSA: 20.23000
- LogP: 3.95210
- Solubility: Not available
9-Phenyl-1-nonanol Security Information
- Safety Instruction: S24/25
- Safety Term:S24/25
9-Phenyl-1-nonanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
9-Phenyl-1-nonanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-268470-1 g |
9-Phenyl-1-nonanol, |
3208-26-2 | ≥97% | 1g |
¥4,174.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-268470-1g |
9-Phenyl-1-nonanol, |
3208-26-2 | ≥97% | 1g |
¥4174.00 | 2023-09-05 | |
Ambeed | A685583-1g |
9-Phenylnonan-1-ol |
3208-26-2 | 95+% | 1g |
$290.0 | 2024-04-20 |
9-Phenyl-1-nonanol Related Literature
-
Lin-Feng Yang,Yuna Shimadate,Atsushi Kato,Yi-Xian Li,Yue-Mei Jia,George W. J. Fleet,Chu-Yi Yu Org. Biomol. Chem. 2020 18 999
Additional information on 9-Phenyl-1-nonanol
9-Phenyl-1-nonanol (CAS No. 3208-26-2): A Versatile Aromatic Alcohol with Broad Applications
9-Phenyl-1-nonanol (CAS No. 3208-26-2) is a unique aromatic alcohol that has garnered significant attention in the chemical and pharmaceutical industries. This compound, characterized by its phenyl group attached to a nine-carbon chain terminating in a hydroxyl group, serves as a valuable intermediate in organic synthesis. Its molecular formula, C15H24O, and molecular weight of 220.35 g/mol make it a versatile building block for various applications.
The chemical properties of 9-Phenyl-1-nonanol are influenced by its structure. The phenyl ring provides aromatic stability, while the hydroxyl group offers reactivity for further chemical modifications. This combination makes it an excellent candidate for synthesizing fragrances, pharmaceuticals, and specialty chemicals. Researchers often explore its solubility in organic solvents, such as ethanol and acetone, which is crucial for its application in formulations.
One of the most searched topics related to 9-Phenyl-1-nonanol uses is its role in the fragrance industry. The compound's aromatic nature and alcohol functionality make it a popular choice for creating long-lasting scents. Perfumers value its ability to blend with other fragrance components, enhancing the overall olfactory profile. Additionally, its stability under various conditions ensures consistent performance in finished products.
In the pharmaceutical sector, 9-Phenyl-1-nonanol CAS 3208-26-2 is investigated for its potential as a precursor in drug synthesis. Its structure allows for modifications that can lead to biologically active molecules. Recent studies have explored its derivatives for antimicrobial and anti-inflammatory properties, aligning with the growing demand for novel therapeutic agents. This aligns with the trending search queries like "9-Phenyl-1-nonanol in drug development" and "aromatic alcohols in medicine."
The synthesis of 9-Phenyl-1-nonanol typically involves Grignard reactions or reduction of corresponding carbonyl compounds. These methods are well-documented in organic chemistry literature, making it accessible for industrial-scale production. Researchers and manufacturers often search for "efficient synthesis of 9-Phenyl-1-nonanol" to optimize yields and reduce costs, reflecting the compound's commercial importance.
Another hot topic is the safety profile of 9-Phenyl-1-nonanol. While it is not classified as hazardous, proper handling and storage are essential to maintain its quality. Material Safety Data Sheets (MSDS) provide detailed guidelines, addressing common queries like "Is 9-Phenyl-1-nonanol toxic?" and "storage conditions for 9-Phenyl-1-nonanol." These searches highlight the importance of safety in chemical handling.
The market for 9-Phenyl-1-nonanol suppliers is expanding, driven by its diverse applications. Companies specializing in fine chemicals and intermediates often list this compound in their catalogs, catering to industries ranging from cosmetics to pharmaceuticals. Trends indicate a rise in searches for "high-purity 9-Phenyl-1-nonanol" and "bulk suppliers of CAS 3208-26-2," reflecting its growing demand.
Environmental considerations are also a key focus. The biodegradability and ecological impact of 9-Phenyl-1-nonanol are subjects of ongoing research. With increasing emphasis on sustainable chemistry, queries like "green synthesis of 9-Phenyl-1-nonanol" and "eco-friendly alternatives" are gaining traction. This aligns with global trends toward greener chemical processes.
In conclusion, 9-Phenyl-1-nonanol (CAS No. 3208-26-2) is a multifaceted compound with significant industrial relevance. Its applications in fragrances, pharmaceuticals, and specialty chemicals make it a valuable asset in organic synthesis. As research continues to uncover new uses and improve synthesis methods, its market presence is expected to grow. For those seeking detailed technical data or procurement options, consulting reputable chemical suppliers and scientific literature is highly recommended.
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